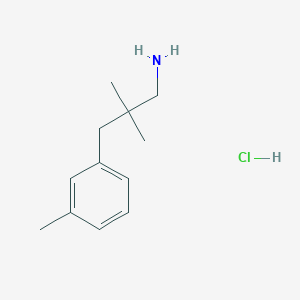
3-Bromo-2-difluoromethyl-5-(trifluoromethyl)aniline
Descripción general
Descripción
3-Bromo-2-difluoromethyl-5-(trifluoromethyl)aniline, commonly referred to as BDFMA, is an organic compound belonging to the aniline family. This compound has been widely studied due to its unique properties and potential applications in a variety of scientific fields.
Aplicaciones Científicas De Investigación
BDFMA has been studied extensively due to its potential applications in a variety of scientific fields. BDFMA has been used as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, and as a ligand in the preparation of coordination complexes. BDFMA has also been studied for its potential applications in the fields of medicinal chemistry, biochemistry, and drug delivery.
Mecanismo De Acción
BDFMA has been found to act as a proton donor in a variety of reactions. It has also been found to act as a Lewis acid, which is capable of forming complexes with a variety of molecules. BDFMA is also capable of participating in a variety of reactions, such as hydrogen-bonding, nucleophilic substitution, and electrocyclic reactions.
Biochemical and Physiological Effects
BDFMA has been found to have a variety of biochemical and physiological effects. It has been found to be an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of acetylcholine levels in the body. BDFMA has also been found to be an inhibitor of the enzyme dopamine β-hydroxylase, which is involved in the metabolism of dopamine. In addition, BDFMA has been found to have anti-inflammatory and anti-tumor properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using BDFMA in laboratory experiments is its low toxicity and low cost. In addition, BDFMA is relatively easy to synthesize and is readily available in a variety of forms. The main limitation of using BDFMA in laboratory experiments is its stability, as it is prone to decomposition at higher temperatures.
Direcciones Futuras
The potential applications of BDFMA are vast and varied. BDFMA could be further studied for its potential applications in medicinal chemistry, biochemistry, and drug delivery. In addition, BDFMA could be studied for its potential applications in the fields of catalysis, organic synthesis, and coordination chemistry. BDFMA could also be studied for its potential use as a reagent in the synthesis of polymers and other materials. Finally, BDFMA could be studied for its potential applications in the fields of nanotechnology and materials science.
Propiedades
IUPAC Name |
3-bromo-2-(difluoromethyl)-5-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF5N/c9-4-1-3(8(12,13)14)2-5(15)6(4)7(10)11/h1-2,7H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJBZAYYSZYTZHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)C(F)F)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF5N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-difluoromethyl-5-(trifluoromethyl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




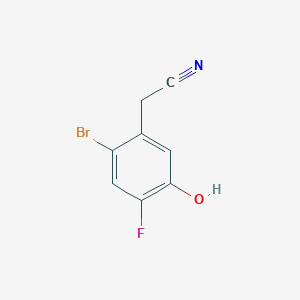
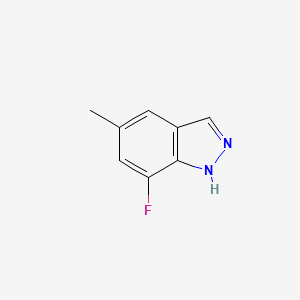
![Methyl 4-[(oxiran-2-yl)methyl]oxane-4-carboxylate](/img/structure/B1484684.png)
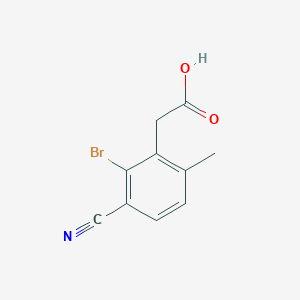

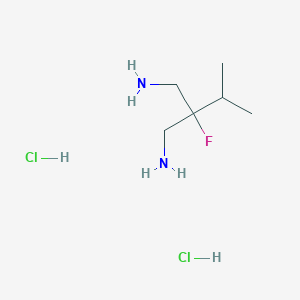

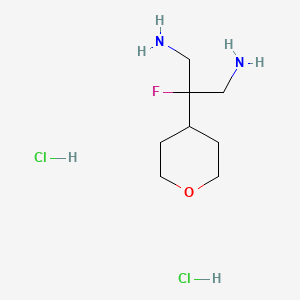

amine hydrochloride](/img/structure/B1484700.png)
![methyl({1-[(oxan-3-yl)methyl]-1H-pyrazol-4-yl}methyl)amine](/img/structure/B1484701.png)
![(2E)-3-[1-(but-2-yn-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1484702.png)
